Indinavir hydrate

描述

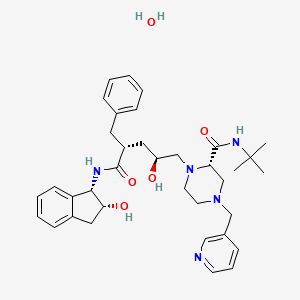

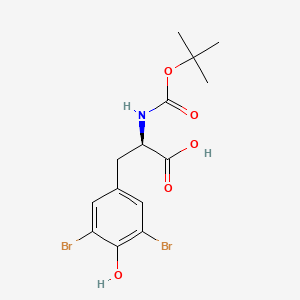

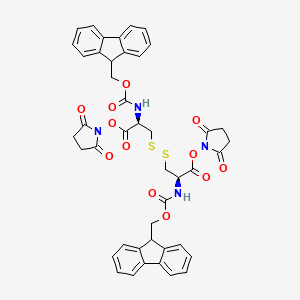

Indinavir hydrate is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease enzyme. It is primarily used in the treatment of HIV infection. The compound is known for its good oral bioavailability and is often marketed under the brand name Crixivan . This compound is a white crystalline powder that is soluble in water and ethanol but poorly soluble in acetonitrile and dichloromethane .

作用机制

Target of Action

Indinavir monohydrate, also known as Indinavir, is a potent and specific protease inhibitor used to treat HIV infection . Its primary target is the HIV-1 protease , an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 .

Mode of Action

Indinavir binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . It inhibits the HIV viral protease enzyme, which prevents cleavage of the gag-pol polyprotein .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme disrupts the normal lifecycle of the HIV virus. By preventing the cleavage of the viral polyproteins, Indinavir interferes with the assembly and maturation of new viral particles . This results in the release of immature, non-infectious viral particles, thereby reducing the viral load and slowing the progression of the disease .

Pharmacokinetics

Indinavir is administered orally and has good oral bioavailability . It is metabolized in the liver via the CYP3A4 enzyme and has an elimination half-life of approximately 1.8 ± 0.4 hours . The drug’s pharmacokinetic properties are influenced by factors such as body weight, with median values for Indinavir AUC, Cmax, and Cmin being 20.9 (13.1–27.0) mg×h/L, 8.1 (6.6–9.4) mg/L, and 0.13 (0.09–0.27) mg/L, respectively, for Indinavir 800 mg every 8 h .

Result of Action

The primary result of Indinavir’s action is a decrease in the viral load of HIV-1. By inhibiting the HIV-1 protease enzyme, Indinavir prevents the formation of mature, infectious HIV-1 particles . This leads to a reduction in the number of infectious particles in the body, slowing the progression of HIV infection and helping to delay the onset of AIDS .

Action Environment

The efficacy and stability of Indinavir can be influenced by various environmental factors. For instance, it is recommended that Indinavir capsules be stored at 15 - 30 °C and kept in a tight container away from moisture . Furthermore, the drug’s pharmacokinetics and pharmacodynamics can be affected by the patient’s body weight and metabolic rate . It is also worth noting that Indinavir is often used in combination with other antiretroviral drugs to enhance its efficacy .

生化分析

Biochemical Properties

Indinavir interacts with various proteases at their active binding sites . It has been found to interact significantly with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases . These interactions are crucial for its function as a protease inhibitor .

Cellular Effects

Indinavir influences cell function by preventing the cleavage of viral polyproteins, resulting in the formation of immature non-infectious viral particles . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Indinavir involves binding to the protease active site and inhibiting the enzyme’s activity . This inhibition prevents the cleavage of the viral polyproteins, leading to the formation of immature non-infectious viral particles .

Temporal Effects in Laboratory Settings

The effects of Indinavir over time in laboratory settings have been studied extensively. Indinavir sulfate-loaded microspheres were prepared by the oil-in-oil emulsion solvent evaporation technique . The microspheres exhibited prolonged drug release, up to 9 hours .

Dosage Effects in Animal Models

It is known that protease inhibitors like Indinavir are almost always used in combination with at least two other anti-HIV drugs .

Metabolic Pathways

Indinavir is involved in the metabolic pathway of HIV replication. It interacts with the HIV protease enzyme, preventing the cleavage of viral polyproteins and thus inhibiting the replication of the virus .

Subcellular Localization

The subcellular localization of Indinavir is primarily at the site of HIV protease activity. By binding to the active site of the HIV protease, Indinavir prevents the enzyme from cleaving viral polyproteins, thereby inhibiting the maturation and proliferation of the virus .

准备方法

Synthetic Routes and Reaction Conditions: Indinavir hydrate is synthesized through a multi-step process that involves the use of chiral starting materials to ensure the correct stereochemistry of the final product. The synthesis typically involves the formation of several key intermediates, which are then combined to form the final product. The reaction conditions often include the use of various solvents, catalysts, and reagents to facilitate the desired chemical transformations .

Industrial Production Methods: In industrial settings, this compound is produced using a dry granulation method to avoid exposure to moisture, which can promote degradation to a lactone and aminoindanol . The active substance is formulated as capsules containing 200 mg and 400 mg of the drug, with excipients such as anhydrous lactose and magnesium stearate to improve flowability and machinability .

化学反应分析

Types of Reactions: Indinavir hydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The primary degradation pathway for indinavir sulfate involves amide bond hydrolysis to form lactone and aminoindanol .

Common Reagents and Conditions: The hydrolytic degradation of this compound is influenced by factors such as pH, temperature, and humidity. Acid-base catalysis and buffer catalysis are common conditions used in these reactions .

Major Products Formed: The major products formed from the hydrolytic degradation of this compound include lactone and aminoindanol .

科学研究应用

Indinavir hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of pharmaceutical compounds . In biology and medicine, this compound is used as an antiretroviral drug for the treatment of HIV infection . It is also being explored for its potential anticancer activity, with studies indicating that it can act as a potent inhibitor of various proteases associated with tumor growth . In industry, this compound is used in the development of microsphere technology for targeted drug delivery .

相似化合物的比较

- Saquinavir mesylate

- Darunavir

- Ritonavir

- Emtricitabine

- Raltegravir potassium

Indinavir hydrate stands out due to its specific mechanism of action and its effectiveness in combination therapy for HIV infection.

属性

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2/t28-,29+,31+,32-,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYSXGHMTNTKFH-BDEHJDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023144 | |

| Record name | Indinavir hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180683-37-8 | |

| Record name | Indinavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180683378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indinavir hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W6YA9PKKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of indinavir?

A: Indinavir is a potent and specific inhibitor of the human immunodeficiency virus (HIV) protease [, , , ]. It acts by binding to the catalytic site of the protease enzyme and preventing the cleavage of viral polyprotein precursors, thereby inhibiting the maturation of infectious viral particles [, ].

Q2: What are the downstream effects of indinavir binding to HIV protease?

A: By blocking HIV protease activity, indinavir prevents the formation of mature, infectious viral particles. This ultimately leads to a reduction in viral load and an increase in CD4+ T cell counts in HIV-infected individuals [, , , ].

Q3: What is the molecular formula and weight of indinavir?

A: Indinavir exists in two forms, indinavir sulfate (the form in which it is administered) and indinavir base (the form found in urinary stones). The molecular formula of indinavir base is C36H47N5O4, and its molecular weight is 613 g/mol [, ].

Q4: What is known about the stability of indinavir under different conditions?

A: Indinavir base exhibits pH-dependent solubility. Its solubility in water exceeds 100 mg/mL at a pH < 3.5 but drops to about 0.02 mg/mL at a pH of 7.0 []. This pH-dependent solubility plays a crucial role in its pharmacokinetics and the development of urinary stones.

Q5: How does the chemical structure of indinavir relate to its activity as a protease inhibitor?

A: While specific structure-activity relationship (SAR) data for indinavir are not provided in the abstracts, studies have shown that modifications to the chemical structure of protease inhibitors can impact their activity, potency, and selectivity [].

Q6: What are the common formulation strategies used to enhance indinavir's stability, solubility, or bioavailability?

A: Researchers have explored encapsulating indinavir in rat erythrocytes to enhance its bioavailability and achieve sustained release []. An oral liquid formulation has also been developed with acceptable taste, chemical stability, and bioequivalence to the capsule form [].

Q7: What is the pharmacokinetic profile of indinavir?

A: Indinavir is primarily metabolized by the liver, with approximately 10% excreted unchanged in the urine []. It exhibits high interindividual pharmacokinetic variability, influenced by factors like intestinal and hepatic cytochrome P450 3A4 (CYP3A4) activity [, , , , ].

Q8: How is indinavir distributed throughout the body?

A: While specific distribution data aren't detailed in the abstracts, research indicates active transport of indinavir out of the cerebrospinal fluid (CSF) []. Notably, therapeutic concentrations were observed in the CSF, highlighting its potential for treating HIV infection within the central nervous system [].

Q9: Are there any known drug-drug interactions associated with indinavir?

A9: Yes, numerous drug interactions with indinavir have been reported.

- Rifabutin: Co-administration significantly decreases indinavir concentrations and increases rifabutin levels [, ]. Dose adjustments are needed to minimize these interactions.

- Fluconazole: While a slight decrease in indinavir exposure was observed, it was not considered clinically significant. Dosage adjustments are generally not required [].

- Omeprazole: Substantially decreases indinavir AUC, but co-administration of ritonavir can mitigate this effect [].

- Ritonavir: Co-administration boosts indinavir levels by inhibiting its metabolism [, , ].

- Trimethoprim-sulfamethoxazole (TMP/SMX): Potentiates indinavir nephrotoxicity in rats [].

Q10: What are the common adverse effects associated with indinavir?

A10: Indinavir has been associated with several adverse effects, including:

- Nephrolithiasis and crystalluria: A significant proportion of patients on indinavir therapy develop these conditions due to the drug's low solubility in urine [, , , ].

- Hyperbilirubinemia: This is a common side effect, and genetic variations in the UGT1A1 gene can influence the risk [].

- Insulin resistance and metabolic complications: Indinavir can disrupt glucose metabolism and potentially lead to diabetes [, , , ].

- Rash: A common side effect that often presents as a localized rash that may spread [, ].

Q11: What factors might increase the risk of indinavir-associated nephrotoxicity?

A: Research indicates that a low body mass index and long-term use of TMP/SMX increase the risk of indinavir-associated nephrotoxicity [].

Q12: How does indinavir affect glucose metabolism?

A: Studies show that indinavir can directly impair insulin-stimulated glucose transport in skeletal muscle [, ]. This effect may be mediated by inhibiting the translocation or activity of GLUT4, a glucose transporter protein [].

Q13: What is the impact of indinavir on protein synthesis in muscle cells?

A: Indinavir has been shown to impair protein synthesis in muscle cells (C2C12 myocytes) []. This effect is associated with disruptions in key signaling pathways involved in protein synthesis, including the ERK1/2 and p38 MAPK pathways [].

Q14: How effective is indinavir in suppressing HIV replication?

A: Indinavir is a potent inhibitor of HIV replication in vitro [, , ]. In clinical settings, indinavir-containing regimens have demonstrated efficacy in achieving and maintaining viral suppression [, , , ].

Q15: What is the clinical significance of indinavir's presence in the central nervous system?

A: The detection of therapeutic indinavir concentrations in the CSF suggests its potential for controlling HIV replication within the central nervous system, offering a promising avenue for managing neurological complications associated with HIV infection [].

Q16: How does indinavir resistance emerge?

A: Resistance to indinavir typically emerges through mutations in the HIV protease gene [, , ]. These mutations can reduce indinavir's binding affinity to the protease enzyme, decreasing its effectiveness.

Q17: What is the relationship between indinavir trough concentrations and toxicity?

A: Studies show that higher indinavir trough concentrations (Cmin) are associated with an increased risk of toxicity, particularly renal and cutaneous toxicity []. Maintaining indinavir Cmin within a specific range appears crucial for balancing efficacy and safety.

Q18: Can therapeutic drug monitoring (TDM) be used to optimize indinavir therapy?

A18: Yes, TDM of indinavir can be beneficial for:

- Minimizing toxicity: By adjusting doses to maintain therapeutic indinavir levels, the risk of concentration-related adverse effects can be reduced [, , ].

- Enhancing efficacy: TDM can help ensure adequate drug exposure, particularly in patients with altered pharmacokinetics or those receiving complex drug regimens [, , ].

- Individualized dosing: Due to high interpatient variability in indinavir pharmacokinetics, TDM allows for personalized dose adjustments to optimize treatment outcomes [].

Q19: What are some promising drug delivery approaches for improving indinavir distribution to lymphoid tissues?

A: Lipid-based nanoparticles have shown promise in enhancing indinavir delivery to lymphoid tissues in macaque models []. This targeted approach may help address the challenge of eliminating viral reservoirs in these tissues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

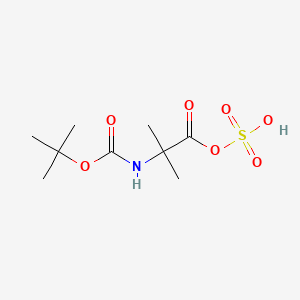

![4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)-](/img/structure/B613751.png)

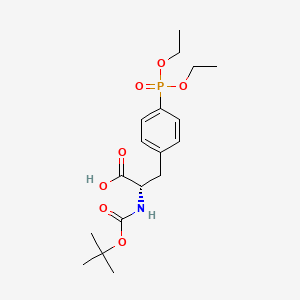

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)

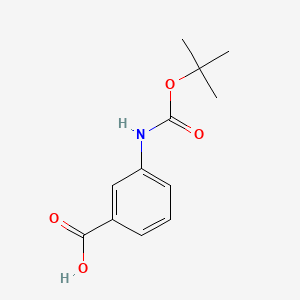

![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)